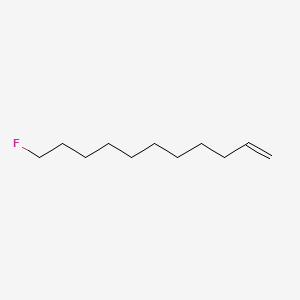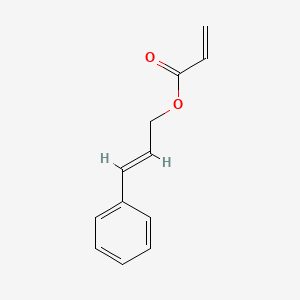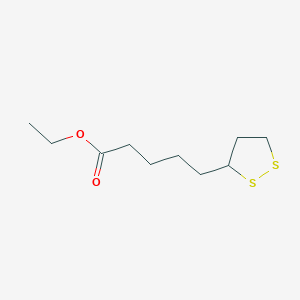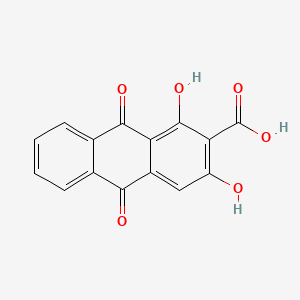
Munjistin
Overview
Description
Munjistin is a natural colorant extracted from madder and munjeet roots . It is known to dissolve in alkalis to give a red solution and turns yellow in acids . Munjistin precipitates with alum to give a bright orange color and has been used with an alum mordant to dye wool orange .
Synthesis Analysis
Munjistin is one of the natural colorants extracted from madder and munjeet roots . It is also found in Rubia cordifolia L. extract . A specific, simple, sensitive Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous determination and pharmacokinetic study of purpurin, munjistin, and mollugin in rat plasma .Molecular Structure Analysis
The molecular structure of Munjistin is based on the chemical constituents of Rubia cordifolia L . The fragment at the m/z of 283 represents the structure of munjistin .Chemical Reactions Analysis
Munjistin is known to dissolve in alkalis to give a red solution and turns yellow in acids . It also undergoes electrochemical reactions, making it suitable for analysis by ED .Physical And Chemical Properties Analysis
Munjistin is soluble in boiling water, ether, benzene, hot glacial acetic acid and is slightly soluble in cold water . It has a melting point of 232-233°C .Scientific Research Applications
Anthraquinones and Anti-Plasmodial Activity
Munjistin, identified as an anthraquinone derivative, has been studied for its potential in treating malaria. In a study of Pentas micrantha, a plant used in East African indigenous medicine, munjistin derivatives were isolated and evaluated for antiplasmodial activity against Plasmodium falciparum, showing low antiplasmodial activities (Endale et al., 2012).
Pharmacokinetics in Rats
Another research focus has been the pharmacokinetics of munjistin. A study developed an Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for determining munjistin in rat plasma. This method was applied to a pharmacokinetic study after oral administration of Rubia cordifolia L. extract, revealing insights into how munjistin is absorbed and metabolized in rats (Gao et al., 2016).
Identification in Plant Extracts
Munjistin has also been a subject of identification and analysis in plant extracts. Research has been conducted on methods for the rapid detection of compounds like munjistin in plant materials. For instance, a study on mulberry leaves used mass spectrometry to detect polyhydroxylated alkaloids, highlighting the potential for these techniques in identifying active compounds like munjistin in natural plants (Zhang et al., 2013).
Traditional Medicinal Uses
In traditional medicine, munjistin and related compounds have been used for various purposes. For example, Lycium ruthenicum Murr., also known as black goji, contains petunidin derivatives including munjistin. This fruit has been popular in traditional Chinese medicine, and recent studies have investigated its colorimetric properties, suggesting potential uses as natural colorants (Tang & Giusti, 2018).
properties
IUPAC Name |
1,3-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-5-8-10(14(19)11(9)15(20)21)13(18)7-4-2-1-3-6(7)12(8)17/h1-5,16,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDISGVCDWLKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197277 | |
| Record name | Munjistin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Munjistin | |
CAS RN |
478-06-8 | |
| Record name | Munjistin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Munjistin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



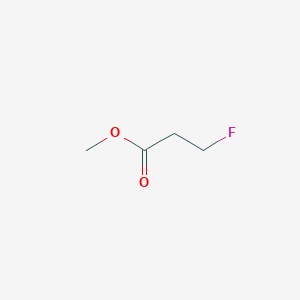
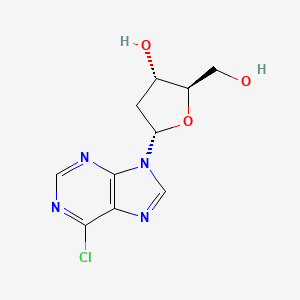

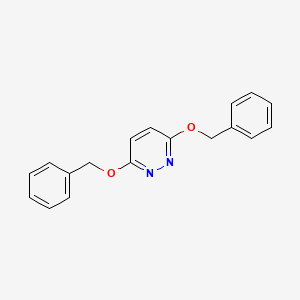
![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)

![tert-butyl (S)-3-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3052830.png)

